molecular formula C7H4Br2N2 B15220445 2-(4,6-Dibromopyridin-2-yl)acetonitrile

2-(4,6-Dibromopyridin-2-yl)acetonitrile

Cat. No.: B15220445
M. Wt: 275.93 g/mol
InChI Key: IKAYZVGTRPPXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridineacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dibromopyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(4,6-Dibromopyridin-2-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .

Properties

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

2-(4,6-dibromopyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2

InChI Key

IKAYZVGTRPPXCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC#N)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.